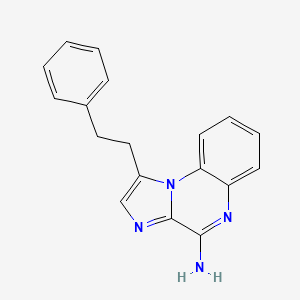
8Ydy3YF8TY
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8Ydy3YF8TY is also referred to as EAPB-0202 . It has a molecular formula of C18H16N4 and a molecular weight of 288.3464 . This compound is achiral and does not exhibit optical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 8Ydy3YF8TY Typically, industrial synthesis of such compounds would involve large-scale chemical reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8Ydy3YF8TY: can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of This compound include acids , bases , oxidizing agents , and reducing agents . Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids , while reduction reactions may produce alcohols or amines .
Scientific Research Applications
8Ydy3YF8TY: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8Ydy3YF8TY involves its interaction with specific molecular targets and pathways within biological systems. . The compound may also influence signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 8Ydy3YF8TY include other heterocyclic compounds with similar molecular structures and properties. Examples include:
- EAPB-0203
- EAPB-0204
- EAPB-0205
Uniqueness
This compound: is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
681284-82-2 |
|---|---|
Molecular Formula |
C18H16N4 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-(2-phenylethyl)imidazo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C18H16N4/c19-17-18-20-12-14(11-10-13-6-2-1-3-7-13)22(18)16-9-5-4-8-15(16)21-17/h1-9,12H,10-11H2,(H2,19,21) |
InChI Key |
KJNPWZYCMKZTBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CN=C3N2C4=CC=CC=C4N=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



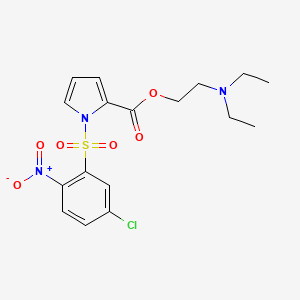
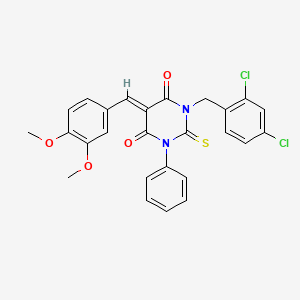
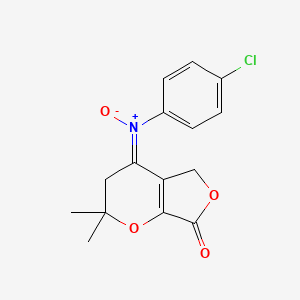
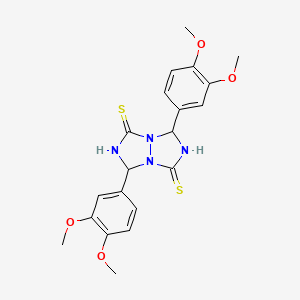
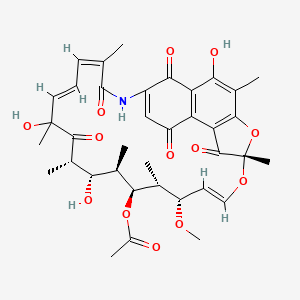
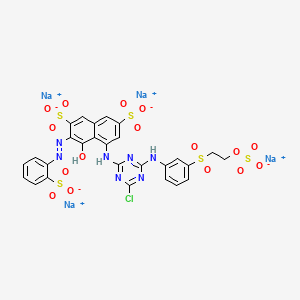
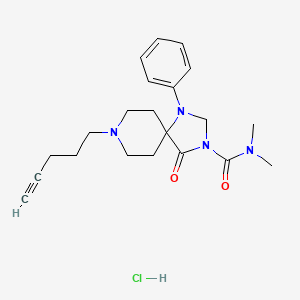
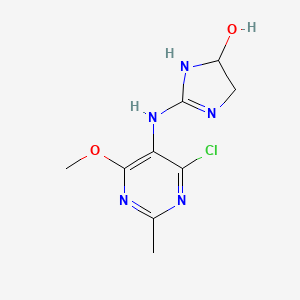
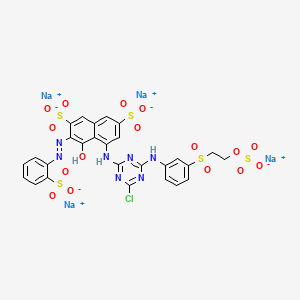
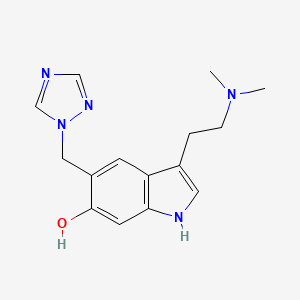
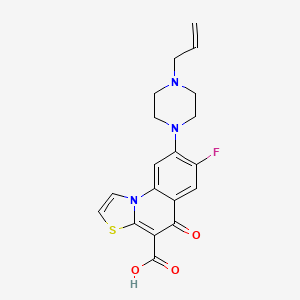
![8-(3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12764741.png)

